



Application of CRISPR-Cas9 to Edit the Vhr1 Gene in Saccharomyces cerevisiae

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

The **Vhr1** (Vitamin H Regulator 1) gene in Saccharomyces cerevisiae is a key transcriptional activator essential for the cellular response to biotin deficiency.[1][2] Under low biotin conditions, the Vhr1 protein (Vhr1p) binds to specific DNA sequences known as Vitamin H-Responsive Elements (VHREs) in the promoter regions of the VHT1 and BIO5 genes.[1][2][3] This binding initiates the recruitment of the SWI/SNF chromatin remodeling complex, leading to the transcriptional activation of VHT1, which encodes a biotin transporter, and BIO5, which is involved in the uptake of a biotin precursor.[1] Given its central role in biotin homeostasis, the targeted modification of the Vhr1 gene using the CRISPR-Cas9 system presents a powerful approach to investigate the intricacies of biotin metabolism and potentially engineer yeast strains with altered biotin uptake or synthesis capabilities.

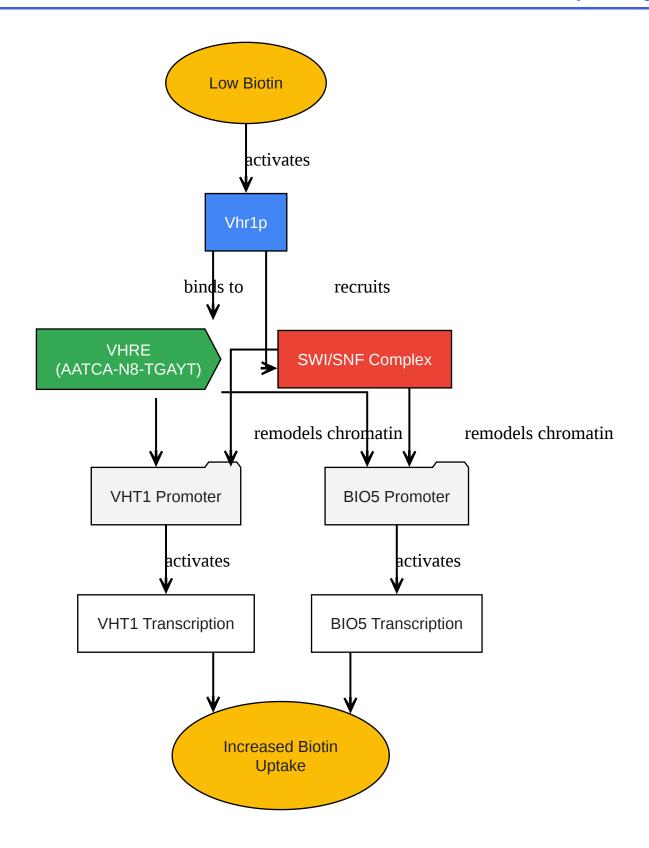
The CRISPR-Cas9 system is a versatile and efficient genome editing tool that allows for precise targeted modifications of DNA.[4][5] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). [5][6] In S. cerevisiae, these DSBs are predominantly repaired by the highly efficient homologous recombination (HR) pathway. By co-transforming the yeast cells with a donor DNA template containing the desired genetic modification, precise gene knockouts, insertions, or point mutations can be achieved.[2][4] The application of CRISPR-Cas9 to edit the Vhr1 gene can facilitate loss-of-function studies to elucidate its complete repertoire of target genes and



downstream effects. Furthermore, it can be employed to introduce specific mutations to study the structure-function relationship of the **Vhr1**p, particularly its DNA binding and transcriptional activation domains.

Vhr1 Signaling Pathway in Response to Low Biotin



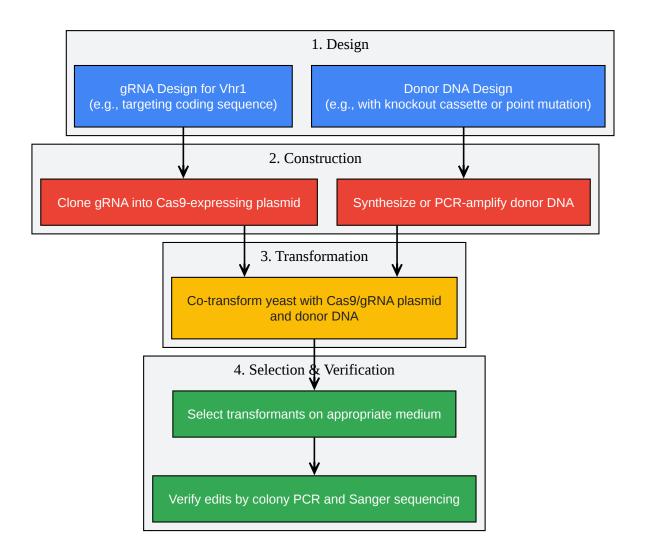


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Caption: Vhr1p-mediated activation of biotin-related genes.



Experimental Workflow for CRISPR-Cas9 Editing of Vhr1



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Caption: Workflow for Vhr1 gene editing using CRISPR-Cas9.

Quantitative Data Summary



The following tables provide representative data on the efficiency of CRISPR-Cas9 mediated gene editing in Saccharomyces cerevisiae. While specific data for the **Vhr1** gene is not available in the literature, these values reflect typical efficiencies observed for gene knockouts in yeast.

Table 1: On-Target Editing Efficiency

Target Gene	Type of Edit	Editing Efficiency (%)	Reference
CAN1	Knockout	70-100	[5]
Various	Knockout	High	[7]
Heterozygous Loci	Allele-specific	Significantly lower (up to 99-fold)	[8]

Table 2: Off-Target Mutation Analysis

Method	Off-Target Frequency	Comments	Reference
Computational Prediction	Varies based on gRNA design	Judicious gRNA design minimizes off- targets.	[9]
In vivo detection	Can lead to large scale loss of heterozygosity in diploids	A potential side-effect in heterozygous strains.	[8]
High-fidelity Cas9 variants	Reduced off-target activity	Engineered Cas9 proteins can increase specificity.	[9][10]

Experimental Protocols



Protocol 1: Guide RNA Design and Plasmid Construction

- gRNA Design:
 - Identify the coding sequence of the Vhr1 gene (Systematic name: YIL056W) from the Saccharomyces Genome Database (SGD).
 - Use a web-based gRNA design tool (e.g., CHOPCHOP, CRISPR4P) to identify potential
 20-nucleotide gRNA sequences targeting the Vhr1 open reading frame.[5]
 - Select gRNAs that are immediately upstream of a Protospacer Adjacent Motif (PAM)
 sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).[2]
 - Perform a BLAST search against the S. cerevisiae genome to ensure the selected gRNA sequences have minimal predicted off-target sites.
- Plasmid Construction:
 - Synthesize two complementary oligonucleotides encoding the chosen 20-nt gRNA target sequence with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., pML104 or a similar all-in-one CRISPR plasmid).[2][7]
 - Anneal the oligonucleotides to form a double-stranded DNA fragment.
 - Digest the Cas9-gRNA backbone plasmid with a suitable restriction enzyme (e.g., Swal and Bcll for pML104).
 - Ligate the annealed gRNA fragment into the digested plasmid.
 - Transform the ligation product into competent E. coli for plasmid amplification and selection.
 - Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: Donor DNA Template Preparation

For Gene Knockout:



- Design a donor DNA template consisting of a selectable marker (e.g., a drug resistance cassette) flanked by 40-60 base pair homology arms corresponding to the regions immediately upstream and downstream of the Vhr1 coding sequence.
- Amplify the donor DNA cassette by PCR using primers that incorporate the homology arms.

• For Point Mutation:

- Design a single-stranded oligonucleotide or a PCR-amplified double-stranded DNA fragment of approximately 100-200 base pairs centered around the target mutation site.
- This donor template should contain the desired nucleotide change(s) and should also include a silent mutation in the PAM sequence to prevent repeated cleavage by Cas9 after successful editing.[2]

Protocol 3: Yeast Transformation and Selection

- Yeast Strain: Use a standard laboratory strain of S. cerevisiae (e.g., BY4741).
- Transformation:
 - Prepare competent yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
 - Co-transform the yeast cells with the Cas9-gRNA plasmid (approximately 100-500 ng) and the donor DNA template (approximately 500-1000 ng).[4]

Selection:

- Plate the transformed cells onto selective medium. If using a plasmid with a URA3 marker,
 plate on synthetic complete medium lacking uracil (SC-Ura).
- If a selectable marker was used in the donor DNA for knockout, replica-plate the colonies onto a medium containing the corresponding selective agent (e.g., G418).
- Incubate the plates at 30°C for 2-3 days until colonies appear.



Protocol 4: Verification of Gene Editing

- · Colony PCR:
 - Pick individual colonies from the selection plate.
 - Perform colony PCR using primers that flank the targeted region of the Vhr1 gene.
 - Analyze the PCR products by agarose gel electrophoresis. A successful knockout will
 result in a size change of the PCR product corresponding to the insertion of the marker
 cassette. For point mutations, the size will remain unchanged.
- Sanger Sequencing:
 - For colonies showing the expected PCR product size, purify the PCR product.
 - Send the purified PCR product for Sanger sequencing to confirm the desired gene knockout or the precise introduction of the intended point mutation.

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